molecular formula C40H43F2IN8O7S B13853019 N-tert-Butyl Formyl Isavuconazonium Iodide Salt

N-tert-Butyl Formyl Isavuconazonium Iodide Salt

Cat. No.: B13853019
M. Wt: 944.8 g/mol
InChI Key: SMJKATJGIBGWSI-PRJXVFPHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl Formyl Isavuconazonium Iodide Salt is a chemical compound primarily used in scientific research. It is related to isavuconazole, a known antifungal agent. This compound is utilized in the preparation of isavuconazonium sulfate diastereomer impurities and is not intended for human clinical trials or consumption .

Preparation Methods

The synthesis of N-tert-Butyl Formyl Isavuconazonium Iodide Salt involves several steps. The starting materials and reaction conditions are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

    Formation of the tert-butyl group:

    Formylation: The formyl group is added to the molecule through a formylation reaction.

Chemical Reactions Analysis

N-tert-Butyl Formyl Isavuconazonium Iodide Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butyl Formyl Isavuconazonium Iodide Salt has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Although not used clinically, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of related antifungal agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl Formyl Isavuconazonium Iodide Salt is related to its structural similarity to isavuconazole. Isavuconazole is a triazole antifungal that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to fungal cell death. The molecular targets and pathways involved include the inhibition of the enzyme lanosterol 14α-demethylase .

Comparison with Similar Compounds

N-tert-Butyl Formyl Isavuconazonium Iodide Salt can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific use in research and its role in the synthesis of isavuconazonium sulfate diastereomer impurities .

Properties

Molecular Formula

C40H43F2IN8O7S

Molecular Weight

944.8 g/mol

IUPAC Name

[2-[1-[1-[(2R,3S)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate;iodide

InChI

InChI=1S/C40H43F2N8O7S.HI/c1-25(36-46-33(21-58-36)28-12-10-27(18-43)11-13-28)40(54,31-17-30(41)14-15-32(31)42)22-50-24-49(23-45-50)26(2)56-38(53)48(7)35-29(9-8-16-44-35)20-55-34(51)19-47(6)37(52)57-39(3,4)5;/h8-17,21,23-26,54H,19-20,22H2,1-7H3;1H/q+1;/p-1/t25-,26?,40-;/m1./s1

InChI Key

SMJKATJGIBGWSI-PRJXVFPHSA-M

Isomeric SMILES

C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-]

Origin of Product

United States

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